Nobotanin I
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Description
Nobotanin I is a natural product found in Heterocentron subtriplinervium with data available.
Scientific Research Applications
Antitumor Activity
Nobotanin I, along with other related compounds, has been identified for its potential antitumor properties. A study conducted by Yoshida et al. (1989) isolated this compound from Camellia japonica and Heterocentron roseum, revealing that it exhibited significant host-mediated antitumor activities. This highlights the potential of this compound in cancer research and treatment strategies (Yoshida, Chou, Haba, Okano, Shingu, Miyamoto, Koshiura, & Okuda, 1989).
Role in Gene Expression
Another study by Tsai et al. (1992) discovered that oligomeric ellagitannins, including nobotanins B, E, and K, were effective inhibitors of poly(ADP-ribose) glycohydrolase. This enzyme plays a role in the regulation of gene expression. Specifically, nobotanin B was observed to suppress mouse mammary tumor virus (MMTV) mRNA synthesis, suggesting its potential role in gene expression regulation (Tsai, Aoki, Maruta, Abe, Sakagami, Hatano, Okuda, & Tanuma, 1992).
Chemical Structure and Properties
The chemical structure and properties of this compound have been a subject of research as well. Yoshida et al. (1992) detailed the isolation of this compound from Heterocentron roseum, describing it as a novel dimer possessing a depsidone-forming valoneoyl group. This work provides essential insights into the chemical characteristics of this compound, which are crucial for understanding its potential applications (Yoshida, Haba, Nakata, Okano, Shingu, & Okuda, 1992).
Properties
CAS No. |
113900-94-0 |
---|---|
Molecular Formula |
C89H58O56 |
Molecular Weight |
2023.4 g/mol |
IUPAC Name |
[4,5,6,21,22,23,26,27,31,32,33,39,40,43,44,45,59,60,61,64,65-henicosahydroxy-9,18,36,48,56,68,73,78-octaoxo-14,53-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,10,13,17,29,37,49,52,55,69,72,79-dodecaoxatetradecacyclo[48.15.5.538,51.415,28.03,8.011,16.019,24.030,35.042,47.054,70.057,62.063,67.025,77.041,74]nonaheptaconta-1(65),3,5,7,19,21,23,25,27,30,32,34,38,40,42,44,46,57,59,61,63,66,74,76-tetracosaen-12-yl]methyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C89H58O56/c90-28-1-17(2-29(91)50(28)101)77(120)131-15-42-72-74-76(89(136-42)145-79(122)19-5-32(94)52(103)33(95)6-19)143-85(128)25-14-40(59(110)66(117)49(25)45-21(82(125)140-74)8-35(97)54(105)62(45)113)133-69-26(10-37(99)56(107)67(69)118)86(129)135-41-12-23-47(64(115)60(41)111)44-20(7-34(96)53(104)61(44)112)81(124)138-71-43(16-132-80(23)123)137-88(144-78(121)18-3-30(92)51(102)31(93)4-18)75-73(71)141-84(127)24-13-39(134-70-27(87(130)139-72)11-38(100)57(108)68(70)119)58(109)65(116)48(24)46-22(83(126)142-75)9-36(98)55(106)63(46)114/h1-14,42-43,71-76,88-119H,15-16H2 |
InChI Key |
BGNYNPMCOYJEDR-UHFFFAOYSA-N |
SMILES |
C1C2C3C4C(C(O2)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O4)OC8=C(C(=C(C=C8C(=O)OC9C(OC(C2C9OC(=O)C4=CC(=C(C(=C4C4=C(C(=C(C=C4C(=O)O2)OC2=C(C(=C(C=C2C(=O)OC2=C(C(=C(C(=C2)C(=O)O1)C1=C(C(=C(C=C1C(=O)O3)O)O)O)O)O)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
C1C2C3C4C(C(O2)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O4)OC8=C(C(=C(C=C8C(=O)OC9C(OC(C2C9OC(=O)C4=CC(=C(C(=C4C4=C(C(=C(C=C4C(=O)O2)OC2=C(C(=C(C=C2C(=O)OC2=C(C(=C(C(=C2)C(=O)O1)C1=C(C(=C(C=C1C(=O)O3)O)O)O)O)O)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O |
Synonyms |
nobotanin I |
Origin of Product |
United States |
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